4,7,2',7'-Tetrachloro-6-carboxyfluorescein
Overview
Description
2’,4,7,7’-Tetrachloro-3’,6’-dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylic acid is a complex organic compound known for its unique structural properties. It belongs to the class of xanthene dyes, which are widely used in various scientific and industrial applications due to their fluorescent properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4,7,7’-Tetrachloro-3’,6’-dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylic acid typically involves the condensation of resorcinol with tetrachlorophthalic anhydride under acidic conditions. The reaction proceeds through a series of steps, including cyclization and oxidation, to form the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization and chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
2’,4,7,7’-Tetrachloro-3’,6’-dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxy and quinonoid derivatives, which have distinct chemical and physical properties .
Scientific Research Applications
2’,4,7,7’-Tetrachloro-3’,6’-dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in biological staining to visualize cellular components and structures.
Medicine: Utilized in diagnostic assays and imaging techniques due to its fluorescent properties.
Industry: Applied in the manufacturing of dyes, pigments, and other colorants for textiles and plastics.
Mechanism of Action
The mechanism of action of 2’,4,7,7’-Tetrachloro-3’,6’-dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylic acid involves its interaction with specific molecular targets. The compound’s fluorescent properties are attributed to its ability to absorb light at specific wavelengths and emit light at different wavelengths. This property is utilized in various imaging and diagnostic applications .
Comparison with Similar Compounds
Similar Compounds
Fluorescein: A widely used fluorescent dye with similar structural properties but different halogenation patterns.
Rose Bengal: Another xanthene dye with applications in biological staining and medical diagnostics.
Eosin: A brominated derivative of fluorescein used in histology and cytology.
Uniqueness
2’,4,7,7’-Tetrachloro-3’,6’-dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylic acid is unique due to its specific halogenation pattern, which imparts distinct chemical and physical properties. Its high stability and strong fluorescence make it particularly valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2',4,7,7'-tetrachloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H8Cl4O7/c22-9-2-7-14(4-12(9)26)31-15-5-13(27)10(23)3-8(15)21(7)17-16(20(30)32-21)11(24)1-6(18(17)25)19(28)29/h1-5,26-27H,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYFNBCUMYNVDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C2C(=C1Cl)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)O)O)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H8Cl4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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